BORON TRICHLORIDE, METHANOL REAGENT 10
Overview
Description
Boron trichloride, methanol reagent 10: is a chemical compound used primarily as a derivatization reagent in gas chromatography (GC) for the esterification of fatty acids. This compound is a solution of boron trichloride in methanol, typically at a concentration of 10%. It is known for its powerful acidic catalytic properties, making it an essential reagent in various chemical analyses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron trichloride, methanol reagent 10 is prepared by dissolving boron trichloride (BCl3) in methanol (CH3OH). The reaction is typically carried out under controlled conditions to ensure the proper concentration and stability of the solution. The general reaction can be represented as: [ \text{BCl}_3 + \text{CH}_3\text{OH} \rightarrow \text{BCl}_3\text{(CH}_3\text{OH)} ]
Industrial Production Methods: Industrial production of boron trichloride involves the direct chlorination of boron oxide (B2O3) and carbon at high temperatures (around 501°C). The reaction is as follows: [ \text{B}_2\text{O}_3 + 3\text{C} + 3\text{Cl}_2 \rightarrow 2\text{BCl}_3 + 3\text{CO} ] This method ensures a high yield of boron trichloride, which is then dissolved in methanol to produce the reagent .
Chemical Reactions Analysis
Types of Reactions: Boron trichloride, methanol reagent 10 undergoes several types of chemical reactions, including:
Esterification: It acts as a catalyst for the esterification of fatty acids, converting them into their corresponding methyl esters.
Hydrolysis: In the presence of water, boron trichloride hydrolyzes to form boric acid and hydrochloric acid. [ \text{BCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{B(OH)}_3 + 3\text{HCl} ]
Common Reagents and Conditions:
Esterification: Methanol is used as the solvent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Hydrolysis: Water is the reagent, and the reaction occurs readily at room temperature.
Major Products:
Esterification: Methyl esters of fatty acids.
Hydrolysis: Boric acid and hydrochloric acid
Scientific Research Applications
Boron trichloride, methanol reagent 10 has a wide range of applications in scientific research:
Chemistry: It is used for the derivatization of fatty acids for GC analysis, enabling accurate identification and quantification of fatty acid mixtures.
Biology: It is employed in the preparation of methyl esters of fatty acids, which are essential for studying lipid metabolism and other biological processes.
Medicine: The reagent is used in the analysis of biological samples to identify and quantify fatty acids, which can be crucial for diagnosing metabolic disorders.
Industry: It is utilized in the transesterification of triglycerides, which is an important process in the production of biodiesel
Mechanism of Action
The primary mechanism of action of boron trichloride, methanol reagent 10 is its role as an acidic catalyst. Boron trichloride acts as a Lewis acid, accepting electron pairs from the methanol molecule. This interaction facilitates the esterification process by stabilizing the transition state and lowering the activation energy required for the reaction. The molecular targets and pathways involved include the formation of borate esters and the subsequent conversion of fatty acids to their methyl esters .
Comparison with Similar Compounds
Boron trifluoride (BF3): Another Lewis acid used for esterification and transesterification reactions.
Boron tribromide (BBr3): Similar to boron trichloride but with bromine atoms instead of chlorine.
Aluminium trichloride (AlCl3): A Lewis acid used in various organic synthesis reactions.
Uniqueness: Boron trichloride, methanol reagent 10 is unique due to its specific application in the derivatization of fatty acids for GC analysis. Its combination of boron trichloride and methanol provides a powerful acidic catalyst that is highly effective in esterification reactions, making it a preferred choice for researchers and industry professionals .
Properties
IUPAC Name |
methanol;trichloroborane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.BCl3/c1-2;2-1(3)4/h2H,1H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXBOQYSUXGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(Cl)(Cl)Cl.CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BCl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36254-91-8 | |
Record name | Boron Trichloride - Methanol Reagent (5-10%) [for Esterification] (1ml*10) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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